molecular formula C8H15NO4 B3029680 N-Methoxycarbonyl-L-isoleucine CAS No. 74761-39-0

N-Methoxycarbonyl-L-isoleucine

Cat. No.: B3029680
CAS No.: 74761-39-0
M. Wt: 189.21 g/mol
InChI Key: LVKROKMNCYTCHK-WDSKDSINSA-N
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Description

N-Methoxycarbonyl-L-isoleucine is a derivative of the amino acid L-isoleucine. It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the isoleucine molecule. This compound has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-Methoxycarbonyl-L-isoleucine plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is threonine dehydratase, which catalyzes the conversion of threonine to α-ketobutyrate, a precursor for isoleucine biosynthesis . Additionally, this compound is involved in the degradation pathways where it is converted to acetyl-CoA and propionyl-CoA . These interactions highlight the compound’s role in nitrogen transport and its contribution to the overall amino acid metabolism.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, dietary restriction of isoleucine, including its derivatives like this compound, has been found to improve metabolic health and increase lifespan in genetically heterogeneous mice . This suggests that the compound may play a role in modulating metabolic pathways and enhancing cellular health. Additionally, this compound has been observed to induce apoptosis in certain cell types when deprived of essential amino acids .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to specific enzymes and proteins, influencing their activity. For example, it has been shown to interact with threonine deaminase, affecting its quaternary structure and activity . This interaction can lead to changes in enzyme activity, ultimately impacting metabolic pathways. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, the bioefficacy of this compound has been assessed in various experimental setups, revealing its stability and sustained activity over time . These findings suggest that the compound can maintain its biochemical properties and effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Research has shown that varying the dosage of isoleucine and its derivatives can lead to different outcomes. For example, higher doses of this compound have been associated with increased metabolic activity and improved healthspan in mice . Excessive doses may also lead to adverse effects, such as toxicity or metabolic imbalances. Therefore, it is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of amino acids. It interacts with enzymes such as threonine dehydratase and acetohydroxy acid synthase, which play key roles in the biosynthesis of isoleucine . Additionally, the compound is involved in the degradation pathways where it is converted to acetyl-CoA and propionyl-CoA . These interactions highlight the compound’s role in regulating metabolic flux and maintaining amino acid homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the compound is transported across cell membranes by amino acid transporters such as LAT1 . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it participates in metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxycarbonyl-L-isoleucine can be synthesized through the reaction of L-isoleucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Methoxycarbonyl-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Methoxycarbonyl-L-isoleucine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-allyloxycarbonyl-L-isoleucine
  • N-benzoyl-L-isoleucine
  • N-carbomethoxy-L-isoleucine

Comparison: N-Methoxycarbonyl-L-isoleucine is unique due to its methoxycarbonyl group, which imparts distinct chemical properties compared to other derivatives like N-allyloxycarbonyl-L-isoleucine and N-benzoyl-L-isoleucine. These differences influence its reactivity and applications in various fields .

Properties

IUPAC Name

(2S,3S)-2-(methoxycarbonylamino)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-4-5(2)6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKROKMNCYTCHK-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401297795
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74761-39-0
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74761-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methoxycarbonyl-L-isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucine, N-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401297795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine, N-(methoxycarbonyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-METHOXYCARBONYL-L-ISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C390S604W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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